

Elesclomol Sodium: A Technical Overview of Clinical Trial Performance and Mechanistic Insights

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Compound of Interest

Compound Name: *Elesclomol sodium*

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Introduction

Elesclomol sodium (formerly STA-4783) is a first-in-class investigational drug that has been the subject of numerous preclinical and clinical studies. It is a potent inducer of oxidative stress within cancer cells, a mechanism that has been shown to trigger programmed cell death, or apoptosis.^{[1][2]} This technical guide provides an in-depth overview of the clinical trial results for **elesclomol sodium**, details the experimental protocols of key studies, and illustrates its mechanism of action through signaling pathway diagrams.

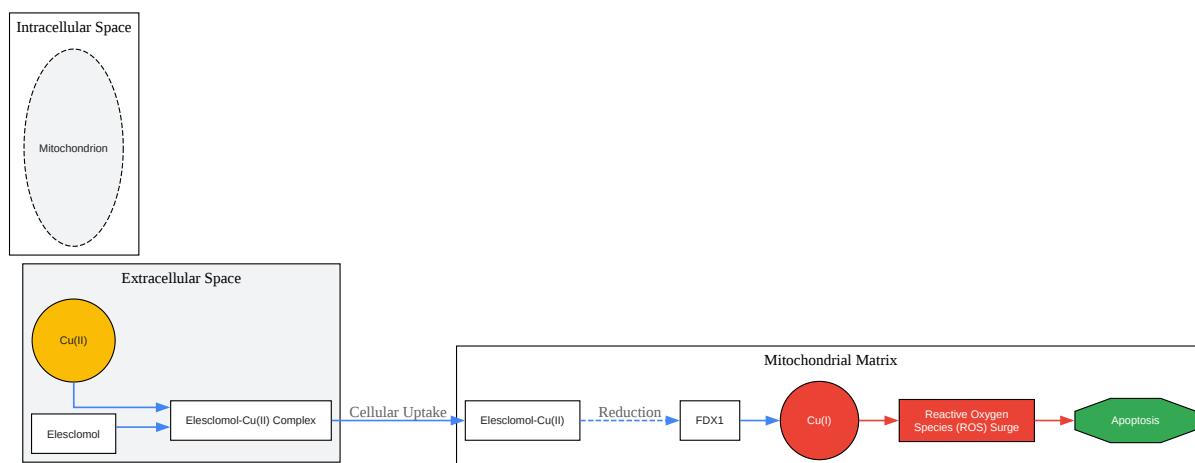
Mechanism of Action

Elesclomol's primary mechanism of action is the induction of reactive oxygen species (ROS) in a copper-dependent manner.^[3] The drug chelates extracellular copper (II), forming a complex that can readily enter cells and localize to the mitochondria.^[4] Within the mitochondria, the copper is reduced to copper (I), a reaction that generates a surge of ROS.^{[3][4]} Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, are particularly vulnerable to this sudden increase in ROS, pushing them past a threshold that initiates apoptosis.^{[2][5]} More recent research has also implicated a novel form of copper-dependent cell death, termed cuproptosis, in elesclomol's anticancer activity.^{[3][6]} This process

involves the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress and cell death.[3]

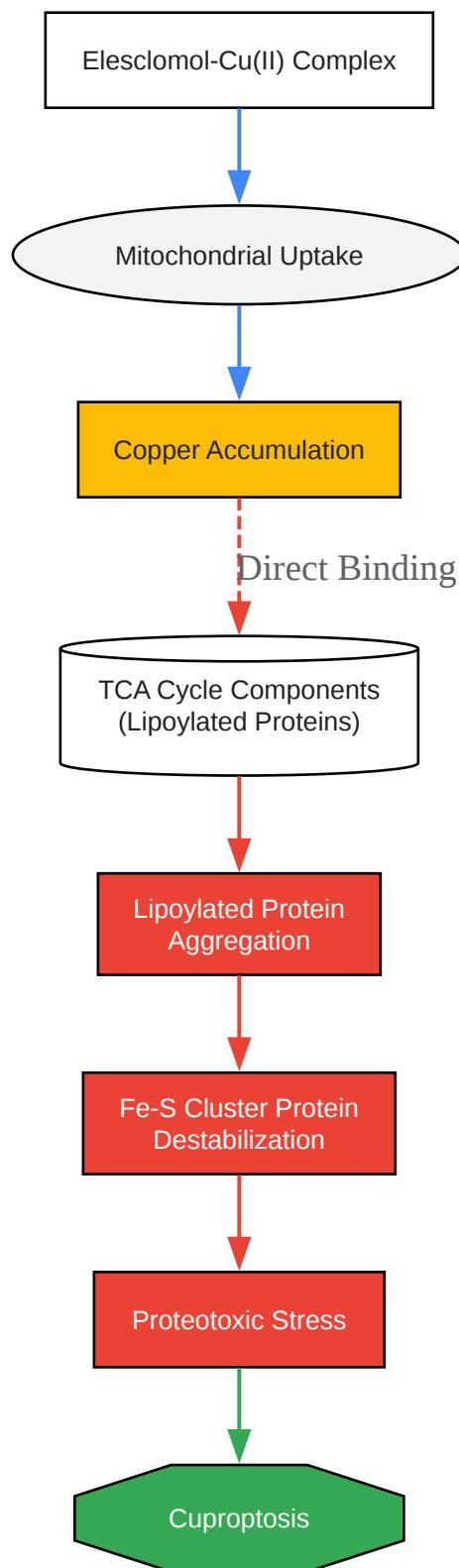
Signaling Pathways and Cellular Mechanisms

The following diagrams illustrate the key molecular pathways involved in elesclomol's mechanism of action.



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Caption: Elesclomol chelates extracellular Cu(II) and facilitates its entry into mitochondria, where reduction to Cu(I) by FDX1 leads to a surge in ROS and subsequent apoptosis.

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Caption: Elesclomol-mediated copper accumulation in mitochondria leads to cuproptosis through the aggregation of lipoylated TCA cycle proteins and subsequent proteotoxic stress.

Clinical Trial Results

Elesclomol has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents. The most significant trials have been in patients with metastatic melanoma.

Phase I and II Trials

A Phase I trial in patients with refractory solid tumors demonstrated that elesclomol in combination with paclitaxel was well-tolerated, with a toxicity profile similar to paclitaxel alone. [2] A subsequent randomized, double-blind Phase II study in 81 patients with Stage IV metastatic melanoma showed that the combination of elesclomol and paclitaxel significantly increased progression-free survival (PFS) compared to paclitaxel alone.[1][5] The median PFS was doubled in the combination arm, and the risk of disease progression was reduced by 41.7%. [2][3]

Phase II Metastatic Melanoma Trial	Elesclomol + Paclitaxel	Paclitaxel Alone	Statistical Significance
Number of Patients	~40	~41	N/A
Median Progression-Free Survival (PFS)	112 days[7]	56 days[7]	p = 0.035[2]
Risk Reduction for Disease Progression	42%[7]	N/A	N/A

Phase III SYMMETRY Trial

The promising results from the Phase II trial led to the larger Phase III SYMMETRY trial, which enrolled 651 chemotherapy-naive patients with advanced melanoma.[8] However, the study was halted prematurely due to safety concerns and a determination that the addition of elesclomol to paclitaxel did not significantly improve PFS in the overall patient population.[1][8]

A prospectively defined subgroup analysis, however, revealed a statistically significant improvement in median PFS for the combination therapy in patients with normal baseline lactate dehydrogenase (LDH) levels.^[8] Conversely, patients with high LDH levels experienced an imbalance in total deaths favoring the paclitaxel-alone arm.^[8] This finding suggests that LDH may be a predictive biomarker for elesclomol efficacy, potentially due to the drug's reliance on active mitochondrial respiration, which is often reduced in the hypoxic tumor environments associated with elevated LDH.^{[3][9]}

Phase III SYMMETRY Trial (Overall Population)	Elesclomol + Paclitaxel	Paclitaxel Alone	Statistical Significance
Number of Patients	~325	~326	N/A
Hazard Ratio (PFS)	0.89	N/A	p = 0.23 ^[8]

Phase III SYMMETRY Trial (Subgroup Analysis)	Outcome
Patients with Normal Baseline LDH	Statistically significant improvement in median PFS with combination therapy. ^[8]
Patients with High Baseline LDH	Imbalance in total deaths favoring paclitaxel alone. ^[8]

Trials in Other Cancers

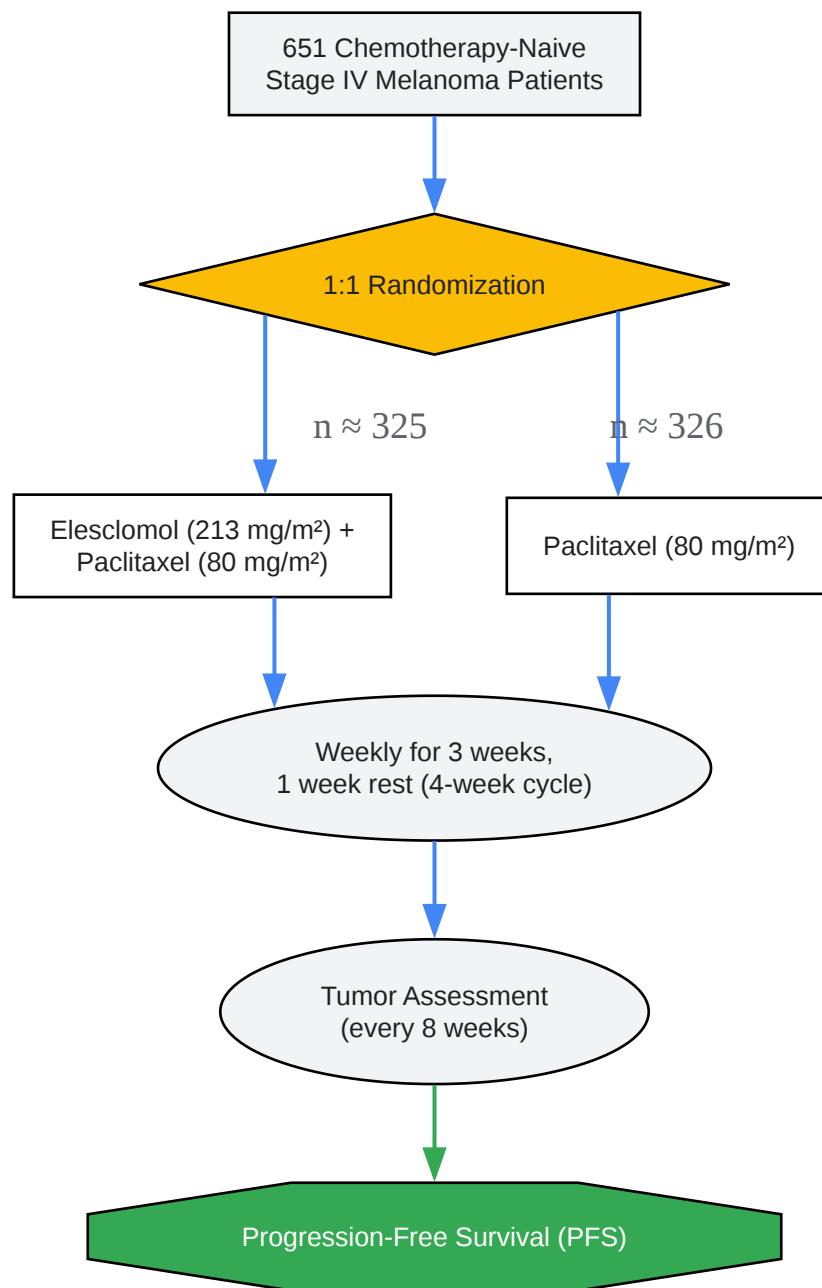
Elesclomol has also been investigated in other malignancies. A Phase II study in patients with platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer did not show a significant clinical benefit when elesclomol was added to weekly paclitaxel.^[9] A Phase I study of elesclomol in patients with acute myeloid leukemia has also been conducted.^[3]

Experimental Protocols

SYMMETRY Phase III Trial (NCT00522834)

The following provides a summary of the experimental protocol for the pivotal Phase III SYMMETRY trial.

- Study Design: Randomized, double-blind, controlled study.[8]
- Patient Population: 651 patients with Stage IV chemotherapy-naive melanoma.[8][10]
- Inclusion Criteria: Histologically confirmed metastatic (Stage IV) melanoma of cutaneous origin, ECOG performance status of ≤ 2 , measurable disease according to modified RECIST, life expectancy of greater than 12 weeks, and LDH $\leq 2.0 \times$ ULN.[10]
- Randomization: Patients were randomized 1:1 to receive either paclitaxel alone or in combination with elesclomol.[8]
- Treatment Regimen:
 - Combination Arm: Elesclomol 213 mg/m² in combination with paclitaxel 80 mg/m².[8]
 - Control Arm: Paclitaxel 80 mg/m² alone.[8]
 - Administration: Both regimens were administered weekly for 3 weeks of a 4-week cycle.[8]
- Stratification Factors: Prior systemic treatment, M1 subclass, and baseline LDH levels.[8]
- Primary Endpoint: Progression-Free Survival (PFS).[8]
- Tumor Assessments: Performed every 8 weeks from the date of randomization.[10]



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Caption: Workflow of the SYMMETRY Phase III clinical trial, from patient enrollment to the primary endpoint assessment.

Conclusion and Future Directions

The clinical development of elesclomol has been a journey of both promise and setback. While the Phase III SYMMETRY trial did not meet its primary endpoint in an unselected patient

population, the subgroup analysis highlighting the potential predictive role of LDH offers a valuable lesson for future studies.^[8] The evolving understanding of elesclomol's mechanism, including the concept of cuproptosis, suggests that its therapeutic potential may be best realized in specific patient populations or in combination with other agents that modulate cellular metabolism.^{[3][11]} Future clinical trials could focus on patient selection based on biomarkers of mitochondrial metabolism, such as LDH, and explore combinations with drugs that target complementary pathways, such as glycolysis inhibitors.^{[11][12]} The favorable safety profile of elesclomol observed in multiple trials provides a solid foundation for its continued investigation in oncology.^[6]

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